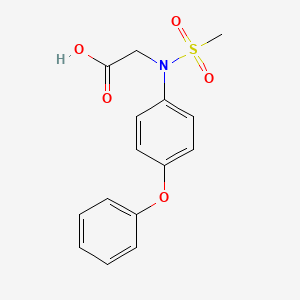

N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis The molecular structure of compounds like methyl-p-tolysulfonyl-glycine, a related derivative, reveals a "V" model arrangement in the crystal form, suggesting the presence of classical and unclassical hydrogen bonds that contribute to a 2-D network. This structural arrangement offers insights into the potential geometry and intermolecular interactions of N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine (Gong Qin-hua, 2002).

Chemical Reactions and Properties The chemical reactivity of N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine analogs includes their ability to undergo Michael addition reactions, illustrating their utility in asymmetric synthesis and potential for producing compounds with significant steric bulk and lipophilicity. These properties are valuable for binding to apolar sites of various endogenous receptors, suggesting a broad scope of chemical reactivity and application for these sulfonyl derivatives (Nagaoka et al., 2020).

Physical Properties Analysis The physical properties of related sulfonyl compounds have been studied through the synthesis and characterization of N-phenylsulfonyl and N-methylsulfonyl derivatives, revealing insights into their solubility, stability, and crystalline behavior. Such properties are critical for understanding the practical applications and handling of N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine (Hays et al., 1993).

Chemical Properties Analysis The chemical properties, such as reactivity with specific enzymes or receptors, define the functional utility of N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine derivatives. For instance, certain N-sulfonyl derivatives demonstrate inhibitory activity against enzymes like aldose reductase, highlighting their potential therapeutic applications. Understanding these properties allows for the exploration of novel drug designs and mechanisms of action (Mayfield & Deruiter, 1987).

Wissenschaftliche Forschungsanwendungen

Chemoselective Arylsulfonylation of Amino Acids :

- M. Penso et al. (2003) discussed the direct transformation of amino acid esters into arylsulfonamido esters without protecting the phenolic hydroxy group. This chemoselective N-arylsulfonylation, conducted in a solvent mixture of THF/DMF, achieved good yields without racemization of stereogenic carbon centers. It's a significant development in the field of organic synthesis, particularly for compounds like N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine (Penso, Albanese, Landini, Lupi, & Tricarico, 2003).

Glycine Transporter Inhibitors :

- Research by C. Lindsley et al. (2006) involved the design and synthesis of Glycine Transporter-1 (GlyT1) inhibitors, which are derived from a series of [4-Phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl Benzamides. Such inhibitors are crucial in studying neurotransmitter systems and have potential therapeutic applications (Lindsley et al., 2006).

NMDA Receptor Antagonists :

- H. Buchstaller et al. (2006) synthesized thieno[2,3-b]pyridinones acting as cytoprotectants and inhibitors of glycine binding to the N-methyl-D-aspartate (NMDA) receptor. This research contributes to understanding how compounds like N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine can influence NMDA receptor activity, which is vital in neuropharmacology (Buchstaller, Siebert, Steinmetz, Frank, Berger, Gottschlich, Leibrock, Krug, Steinhilber, & Noe, 2006).

Polymerization and Bioconjugation :

- A study by S. Borova et al. (2021) introduced a method for post-polymerization modification of polysarcosine using a compound related to N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine. This research shows potential applications in polymer chemistry and bioconjugation, highlighting the versatility of such compounds (Borova, Schlutt, Nickel, & Luxenhofer, 2021).

Behavior in Sewage Treatment :

- The study by S. Krause and H. Schöler (2000) investigated the behavior of N-(phenylsulfonyl)-glycine in a municipal sewage treatment plant. Understanding the environmental impact and behavior of such compounds in sewage systems is crucial for environmental chemistry (Krause & Schöler, 2000).

Eigenschaften

IUPAC Name |

2-(N-methylsulfonyl-4-phenoxyanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-22(19,20)16(11-15(17)18)12-7-9-14(10-8-12)21-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMPOUVCFQXMEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2481246.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2481247.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2481250.png)

![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481253.png)

![(2S)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2481254.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2481256.png)

![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/no-structure.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2481260.png)

![(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2481264.png)